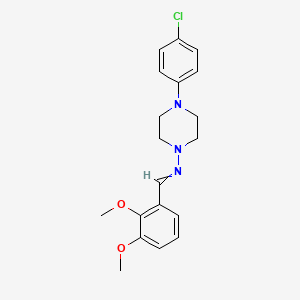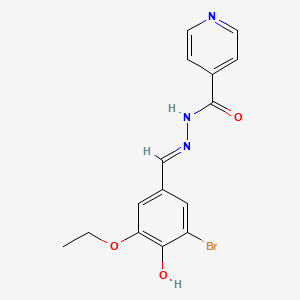
4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. TFMPP is a psychoactive drug that has been used as a recreational drug due to its hallucinogenic and euphoric effects. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically at the 5-HT1A and 5-HT2A receptors. This results in an increase in the levels of serotonin in the brain, which is associated with the anxiolytic and antidepressant effects of 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin, as well as dopamine and norepinephrine, in the brain. 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine has also been found to have antioxidant effects, and to increase the levels of brain-derived neurotrophic factor (BDNF), which is associated with neuroprotection and neuroplasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and is readily available for use in experiments. 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine has also been found to have a relatively low toxicity, which makes it a safer alternative to other psychoactive drugs. However, one limitation is that 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are a number of future directions for the study of 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine. One area of research is the development of new drugs that are based on the structure of 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine, and that have improved therapeutic properties. Another area of research is the study of the long-term effects of 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine, particularly with regard to its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine, and to identify the specific receptors and pathways that are involved.
Métodos De Síntesis
4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine is synthesized through the reaction of 4-chlorophenylpiperazine with 2,3-dimethoxybenzaldehyde in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine has been studied for its potential therapeutic applications in scientific research. It has been found to have anxiolytic and antidepressant properties, and has been studied as a potential treatment for anxiety disorders and depression. 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to have neuroprotective effects.
Propiedades
IUPAC Name |
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,3-dimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-24-18-5-3-4-15(19(18)25-2)14-21-23-12-10-22(11-13-23)17-8-6-16(20)7-9-17/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXLCTCMHRQYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6131071.png)
![5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6131077.png)

![[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6131089.png)

![2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6131104.png)

![N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B6131112.png)
![ethyl 4-(tetrahydro-2H-pyran-2-ylmethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-4-piperidinecarboxylate](/img/structure/B6131123.png)

![ethyl 3-(2-fluorobenzyl)-1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6131136.png)
![7-(2-furylmethyl)-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6131146.png)
![methyl 4-[2-(allylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzoate](/img/structure/B6131150.png)